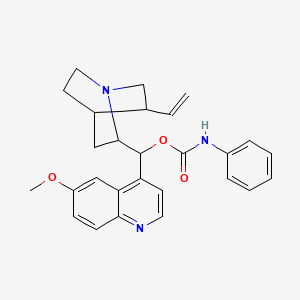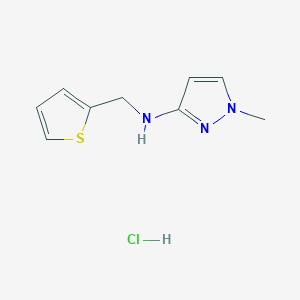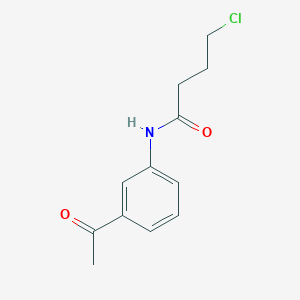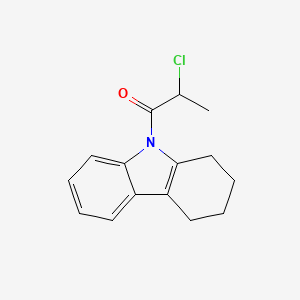
(9R)-6'-Methoxycinchonan-9-yl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9R)-6’-Methoxycinchonan-9-yl phenylcarbamate is a complex organic compound known for its unique chemical structure and diverse applications. This compound is derived from cinchona alkaloids and features a methoxy group at the 6’ position and a phenylcarbamate moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R)-6’-Methoxycinchonan-9-yl phenylcarbamate typically involves multiple steps, starting from cinchona alkaloids. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in the cinchona alkaloid are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Methoxy Group: The methoxy group is introduced at the 6’ position through methylation reactions, often using methyl iodide and a base such as potassium carbonate.
Formation of Phenylcarbamate: The phenylcarbamate moiety is introduced by reacting the protected cinchona derivative with phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of (9R)-6’-Methoxycinchonan-9-yl phenylcarbamate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(9R)-6’-Methoxycinchonan-9-yl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(9R)-6’-Methoxycinchonan-9-yl phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimalarial and anticancer activities.
Industry: Utilized in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of (9R)-6’-Methoxycinchonan-9-yl phenylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their function. This inhibition can lead to various biological effects, such as the suppression of disease-causing pathways.
Comparison with Similar Compounds
Similar Compounds
(9R)-Cinchonan-9-yl phenylcarbamate: Lacks the methoxy group at the 6’ position.
(9R)-6’-Hydroxycinchonan-9-yl phenylcarbamate: Contains a hydroxyl group instead of a methoxy group at the 6’ position.
(9R)-6’-Methoxycinchonan-9-yl methylcarbamate: Features a methylcarbamate moiety instead of a phenylcarbamate.
Uniqueness
(9R)-6’-Methoxycinchonan-9-yl phenylcarbamate is unique due to the presence of both the methoxy group and the phenylcarbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H29N3O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] N-phenylcarbamate |
InChI |
InChI=1S/C27H29N3O3/c1-3-18-17-30-14-12-19(18)15-25(30)26(33-27(31)29-20-7-5-4-6-8-20)22-11-13-28-24-10-9-21(32-2)16-23(22)24/h3-11,13,16,18-19,25-26H,1,12,14-15,17H2,2H3,(H,29,31) |
InChI Key |
WAGNPFQJAGQEKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B12222995.png)
amine](/img/structure/B12223000.png)
![7-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223005.png)
![2-[5-(2,2-Dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12223010.png)

![Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate](/img/structure/B12223017.png)

![7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223027.png)
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12223031.png)
![5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate](/img/structure/B12223039.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12223046.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12223057.png)
![3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12223065.png)
